1-[(2-Chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide
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Description
The compound “1-[(2-Chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide” is a complex organic molecule. It contains a cyclopentane ring, which is a ring of five carbon atoms. Attached to this ring are a 2-chloropropanoylamino group and a 3,4-dimethylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentane ring, the introduction of the 2-chloropropanoylamino group, and the attachment of the 3,4-dimethylphenyl group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
Cycloalkanes, like the cyclopentane in this molecule, are not flat molecules. They exist as “puckered rings”. This can have significant effects on the molecule’s properties . The presence of the chloropropanoylamino and dimethylphenyl groups will also influence the molecule’s structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amine group (part of the 2-chloropropanoylamino group) could act as a base or nucleophile in reactions. The aromatic ring (part of the 3,4-dimethylphenyl group) could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of an amine group could make the compound a weak base. The cyclopentane ring could influence the compound’s shape and flexibility .Mechanism of Action
Without specific context, it’s hard to say what the “mechanism of action” of this compound would be. This term is often used in the context of how a drug interacts with the body. The effects would depend on the specific properties of this compound, including its size, shape, charge distribution, and the functional groups present .
properties
IUPAC Name |
1-[(2-chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c1-12-6-7-15(10-13(12)2)21-17(23)18(8-4-5-9-18)11-20-16(22)14(3)19/h6-7,10,14H,4-5,8-9,11H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVVUUNTRUYGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCCC2)CNC(=O)C(C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloropropanamido)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide |
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